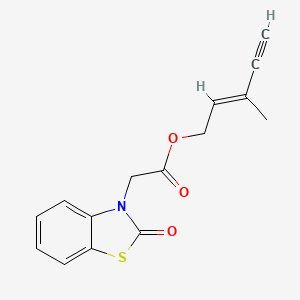![molecular formula C21H31N3O2 B5368012 1-({2-[2-(4-morpholinyl)ethyl]-1-piperidinyl}acetyl)indoline](/img/structure/B5368012.png)
1-({2-[2-(4-morpholinyl)ethyl]-1-piperidinyl}acetyl)indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-({2-[2-(4-morpholinyl)ethyl]-1-piperidinyl}acetyl)indoline, also known as MEOP or MEO-Piperidinylindole, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
1-({2-[2-(4-morpholinyl)ethyl]-1-piperidinyl}acetyl)indoline acts as a positive allosteric modulator of the sigma-1 receptor, a protein that is involved in various cellular processes such as calcium signaling and neurotransmitter release. By binding to the sigma-1 receptor, this compound can enhance its activity, leading to neuroprotective effects and the inhibition of amyloid-beta aggregation.
Biochemical and Physiological Effects
Studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease. This compound has also been shown to increase dopamine levels in the brain, which may contribute to its potential therapeutic effects in Parkinson's disease. Additionally, this compound has been found to have antioxidant properties and can protect against oxidative stress, which is implicated in various neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-({2-[2-(4-morpholinyl)ethyl]-1-piperidinyl}acetyl)indoline in lab experiments is its specificity for the sigma-1 receptor, which allows for targeted modulation of this protein. However, this compound's potency and efficacy may vary depending on the experimental conditions and the specific biological system being studied. Additionally, further research is needed to fully understand the safety and potential side effects of this compound.
Direcciones Futuras
Future research on 1-({2-[2-(4-morpholinyl)ethyl]-1-piperidinyl}acetyl)indoline could focus on optimizing its synthesis method to increase yield and purity. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications in various neurological disorders. Furthermore, this compound's potential as a tool for studying the sigma-1 receptor and its role in cellular processes warrants further investigation.
Métodos De Síntesis
1-({2-[2-(4-morpholinyl)ethyl]-1-piperidinyl}acetyl)indoline can be synthesized through a multi-step process involving the reaction of indoline, 1-(2-bromoethyl)piperidine, and morpholine. The resulting product is then purified using column chromatography to obtain this compound in its pure form. This synthesis method has been successfully replicated in multiple studies, indicating its reliability and reproducibility.
Aplicaciones Científicas De Investigación
1-({2-[2-(4-morpholinyl)ethyl]-1-piperidinyl}acetyl)indoline has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Research has shown that this compound has neuroprotective properties and can inhibit the aggregation of amyloid-beta peptides, which are known to play a crucial role in the development of Alzheimer's disease. This compound has also demonstrated potential as a dopaminergic neuroprotective agent, making it a promising candidate for the treatment of Parkinson's disease.
Propiedades
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c25-21(24-12-8-18-5-1-2-7-20(18)24)17-23-10-4-3-6-19(23)9-11-22-13-15-26-16-14-22/h1-2,5,7,19H,3-4,6,8-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSPDOZAUWUXBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCN2CCOCC2)CC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-butyl-6-(2-furylmethylene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5367930.png)
![2-(1-piperazinylacetyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5367941.png)
![1-benzyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5367949.png)
![4-[(isopropyl{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)carbonyl]phenyl acetate](/img/structure/B5367958.png)


![2-(4-methoxyphenoxy)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5367973.png)
![3-amino-N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-hydroxypropanamide](/img/structure/B5367976.png)
![7-(4-biphenylyl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5367990.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B5367998.png)
![4-benzyl-3-ethyl-1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepan-5-one](/img/structure/B5368025.png)
hydrazone](/img/structure/B5368033.png)
![1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-methoxyethyl)piperazine](/img/structure/B5368036.png)
![2-(2-{[2-(2-naphthyloxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol](/img/structure/B5368042.png)